Cas no 15007-67-7 (1-Propanone,2-(acetyloxy)-1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-3-[(3aR,4S,4aS,5R,8S,8aR,8bS,10S)-octahydro-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-,(2S)- (9CI))
![1-Propanone,2-(acetyloxy)-1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-3-[(3aR,4S,4aS,5R,8S,8aR,8bS,10S)-octahydro-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-,(2S)- (9CI) structure](https://de.kuujia.com/scimg/cas/15007-67-7x500.png)
15007-67-7 structure
Produktname:1-Propanone,2-(acetyloxy)-1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-3-[(3aR,4S,4aS,5R,8S,8aR,8bS,10S)-octahydro-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-,(2S)- (9CI)
1-Propanone,2-(acetyloxy)-1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-3-[(3aR,4S,4aS,5R,8S,8aR,8bS,10S)-octahydro-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-,(2S)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-Propanone,2-(acetyloxy)-1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-3-[(3aR,4S,4aS,5R,8S,8aR,8bS,10S)-octahydro-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-,(2S)- (9CI)
- Daphnan-23-one,22-(acetyloxy)-23-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl)-,[22S,23(1R,4R,5S)]-
- Daphniphylline (8CI)
- 1-Propanone,2-(acetyloxy)-1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl)-3-[octahydro-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-,[3aR-[3aa,4a,4ab,5b,8a,8aa[S*(1R*,4R*,5S*)],8ba,10S*]]-
- Daphniphyllamine
- (22S)-22-Acetoxy-23-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl]daphnan-23-one
- 1-Propanone,2-(acetyloxy)-1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-3-[(3aR,4S,4aS,5R,8S,8aR,8bS,10S)-octah
- 1-Propanone,2-(acetyloxy)-1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-3-[(3aR,4S,4aS,5R,8S,8aR,8bS,10S)-octahydro-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-
- Daphniphylline
- CHEBI:169154
- DTXSID501098198
- (2S)-2-(Acetyloxy)-1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-3-[(3aR,4S,4aS,5R,8S,8aR,8bS,10S)-octahydro-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-1-propanone
- SCHEMBL3134994
- (+)-Daphniphylline
- [(2S)-1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl]-3-[(1S,2R,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]-1-oxopropan-2-yl] acetate
- 15007-67-7
- [1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate
-
- Inchi: InChI=1S/C32H49NO5/c1-19(2)22-10-13-29(5)21-9-15-31-12-7-8-24(31)32(29,26(22)33(31)17-21)16-23(37-20(3)34)27(35)28(4)18-36-30(6)14-11-25(28)38-30/h19,21-26H,7-18H2,1-6H3/t21-,22-,23+,24-,25+,26+,28-,29+,30-,31-,32+/m1/s1
- InChI-Schlüssel: LFLWRPZTBUUBEQ-ZRJLWMKBSA-N
- Lächelt: CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CC(C(=O)C6(COC7(CCC6O7)C)C)OC(=O)C)C
Berechnete Eigenschaften
- Genaue Masse: 272.08309
- Monoisotopenmasse: 527.361
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 38
- Anzahl drehbarer Bindungen: 7
- Komplexität: 1040
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 11
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 65.1A^2
- XLogP3: 5.4
Experimentelle Eigenschaften
- PSA: 52.54
1-Propanone,2-(acetyloxy)-1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-3-[(3aR,4S,4aS,5R,8S,8aR,8bS,10S)-octahydro-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-,(2S)- (9CI) Verwandte Literatur
-
Timothy Newhouse,Phil S. Baran,Reinhard W. Hoffmann Chem. Soc. Rev. 2009 38 3010
-
Qiang Zhang,Yu Zhang,Ting-Quan Yang,Ying-Tong Di,Xiao-Jiang Hao RSC Adv. 2013 3 9658
-
Lingzhi Gao,Bin Cheng,Huijie Yue,Suyan Cao,Jiang-Li Wang,Liang Xu Org. Chem. Front. 2019 6 813
-
Jun'ichi Kobayashi,Takaaki Kubota Nat. Prod. Rep. 2009 26 936
-
Xinhua Ma,Jie Yang,Christopher?L. Brown,Chao Wang,Shihao Deng,Ruifang Ke,Shicheng Xu,Mi Huang,Xinzhou Yang,Yunjiang Feng RSC Adv. 2017 7 52970
15007-67-7 (1-Propanone,2-(acetyloxy)-1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-3-[(3aR,4S,4aS,5R,8S,8aR,8bS,10S)-octahydro-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-,(2S)- (9CI)) Verwandte Produkte
- 1803524-44-8(6-Bromo-3-cyano-2-methyl-4-(trifluoromethoxy)pyridine)
- 190957-86-9(Furo[2,3-b]pyridine-6-carboxylic acid, ethyl ester)
- 2253105-34-7((3S,4S)-3-fluorotetrahydropyran-4-ol)
- 1806119-25-4(4-Amino-2-(aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)
- 1842396-44-4(Methyl 4-chloro-5,6-dimethylpicolinate)
- 2172097-80-0(3-(4-aminopiperidin-2-yl)benzaldehyde)
- 1806880-98-7(2-(Aminomethyl)-6-(difluoromethyl)-3-fluoropyridine-5-acetonitrile)
- 2172099-40-8(3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}propanoic acid)
- 2172019-91-7(4-(aminomethyl)-5-(4-bromophenyl)-2H-1,3-dioxol-2-one)
- 1989671-80-8(methyl[(pyridazin-3-yl)methyl]amine dihydrochloride)
Empfohlene Lieferanten
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz

上海贤鼎生物科技有限公司
Gold Mitglied
CN Lieferant
Großmenge

Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Taizhou Jiayin Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
